molecular formula C3H9ClSi B1616593 Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane CAS No. 20395-57-7

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane

Katalognummer: B1616593
CAS-Nummer: 20395-57-7
Molekulargewicht: 117.70 g/mol
InChI-Schlüssel: CRIVIYPBVUGWSC-PZPIEAOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it valuable for studies involving isotopic labeling and tracing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane typically involves the deuteration of precursor compounds followed by chlorination. One common method includes the reaction of deuterated propan-2-ol with chlorosilane under controlled conditions to achieve the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. The chlorination step is usually carried out in specialized reactors designed to handle reactive silane compounds. The purity and isotopic enrichment of the final product are critical factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with LiAlH4 can produce a hydrosilane.

Wissenschaftliche Forschungsanwendungen

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane has several scientific research applications, including:

    Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and pathways.

    NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy.

    Material Science: Employed in the synthesis of deuterated polymers and materials with unique properties.

    Pharmaceutical Research: Investigated for its potential in drug development and metabolic studies.

Wirkmechanismus

The mechanism of action of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within a system. The pathways involved often include substitution and reduction reactions, where the deuterium atoms provide valuable insights into reaction dynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloro-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Similar structure but lacks the dideuterio substitution.

    Chloro-(propan-2-yl)silane: Non-deuterated analog with similar reactivity but different isotopic composition.

    Dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane is unique due to its combination of deuterium and chlorine atoms, making it particularly valuable for isotopic labeling and tracing studies. The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.

Eigenschaften

CAS-Nummer

20395-57-7

Molekularformel

C3H9ClSi

Molekulargewicht

117.70 g/mol

IUPAC-Name

chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane

InChI

InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2

InChI-Schlüssel

CRIVIYPBVUGWSC-PZPIEAOKSA-N

SMILES

CC(C)[SiH2]Cl

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl

Kanonische SMILES

CC(C)[SiH2]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.